molecular formula C5H6N2O2S B14712236 2,4-Dimethyl-5-nitro-1,3-thiazole CAS No. 20751-81-9

2,4-Dimethyl-5-nitro-1,3-thiazole

Cat. No.: B14712236
CAS No.: 20751-81-9
M. Wt: 158.18 g/mol
InChI Key: BYPDKSUPMPAFPC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-nitro-1,3-thiazole is a heterocyclic organic compound that contains sulfur and nitrogen atoms within its five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-nitro-1,3-thiazole typically involves the reaction of appropriate thioamides with nitroalkanes under controlled conditions. One common method includes the cyclization of 2,4-dimethylthioamide with nitroethane in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. Continuous flow reactors and automated systems are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-nitro-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethyl-5-nitro-1,3-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-nitro-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The thiazole ring structure allows for binding to specific molecular targets, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-5-nitro-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and nitro groups on the thiazole ring enhances its potential as a versatile compound in various applications .

Properties

CAS No.

20751-81-9

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

2,4-dimethyl-5-nitro-1,3-thiazole

InChI

InChI=1S/C5H6N2O2S/c1-3-5(7(8)9)10-4(2)6-3/h1-2H3

InChI Key

BYPDKSUPMPAFPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)[N+](=O)[O-]

Origin of Product

United States

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